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Introduction

Lidocaine, a widely used local anesthetic and Class Ib antiarrhythmic agent, primarily functions
by blocking voltage-gated sodium channels (Nav).[1] While its principal therapeutic effect is the
inhibition of action potential propagation, lidocaine can also paradoxically lead to an increase in
the intracellular sodium concentration ([Na*]i) under certain conditions. This phenomenon is of
significant interest in neuroscience, cardiology, and pharmacology for understanding the
complete toxicological and physiological profile of lidocaine and other sodium channel blockers.
These application notes provide detailed protocols for measuring lidocaine-induced changes in
[Na*]i using fluorescent indicators and summarize the key signaling pathways involved.

Mechanisms of Lidocaine-Induced Increase in
Intracellular Sodium

Lidocaine's effect on [Na*]i is multifaceted and involves at least two primary mechanisms:

» Voltage-Gated Sodium Channel Window Current: Lidocaine can cause a persistent
membrane depolarization. This shift in membrane potential can place the cell within the
"window current" of voltage-gated sodium channels, a potential range where a small fraction
of these channels can remain open and conduct a sustained inward Na* current, leading to
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an accumulation of intracellular sodium.[1][2] This effect is dose-dependent and can be

prevented by hyperpolarization of the cell membrane or by the presence of tetrodotoxin, a

potent sodium channel blocker.[1]

e Na*/H* Exchanger Activation: Lidocaine can induce intracellular acidification. This decrease

in intracellular pH activates the Na*/H* exchanger (NHE), which in turn transports Na* into

the cell in an attempt to restore pH homeostasis.[3] This mechanism has been shown to be

independent of voltage-gated sodium channel activity, as it is not blocked by tetrodotoxin but

is inhibited by NHE antagonists.[3]

Data Presentation: Quantitative Effects of Lidocaine
on Intracellular Sodium

The following table summarizes the dose-dependent effect of lidocaine on intracellular sodium

concentration in an identified respiratory pacemaker neuron from Lymnaea stagnalis.

[Nat]i after

Lidocaine Baseline [Na*]i . . Percent Reference Cell
. Lidocaine
Concentration  (mM) Increase Type
(mM)
- - Lymnaea
0.1 mM Not specified Not specified 13.0 + 2.0% _
stagnalis neuron
- - Lymnaea
1mM Not specified Not specified 25.0 £ 3.0% )
stagnalis neuron
N N Lymnaea
10 mM Not specified Not specified 45.0 + 4.0%

stagnalis neuron

Data adapted from a study on Lymnaea stagnalis neurons, where the percentage increase was

reported.

Signaling Pathway Diagrams
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Caption: Lidocaine-induced increase in intracellular sodium via Nav channel window current.
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Caption: Lidocaine-induced increase in intracellular sodium via Na*/H* exchanger activation.

Experimental Protocols
Protocol 1: Measurement of [Na*]i using SBFI-AM
(Ratiometric)

Sodium-binding benzofuran isophthalate (SBFI) is a ratiometric fluorescent indicator for
intracellular sodium.[4] It is excited at two wavelengths (340 nm and 380 nm), and the ratio of
the fluorescence emission at 505 nm is proportional to the intracellular sodium concentration.
[4] This ratiometric measurement minimizes issues such as uneven dye loading and
photobleaching.[5]

Materials:

o SBFI-AM (acetoxymethyl ester)
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e Pluronic F-127

e Dimethyl sulfoxide (DMSOQO)

e Hanks' Balanced Salt Solution (HBSS) or other appropriate physiological buffer

 Lidocaine hydrochloride

e Gramicidin (for calibration)

e Monensin (for calibration)

e High sodium calibration buffer (e.g., 140 mM NacCl)

o Sodium-free calibration buffer (e.g., 140 mM KCI or NMDG-CI)

o Cells of interest cultured on coverslips

e Fluorescence imaging system with dual-excitation capabilities (340/380 nm) and emission

collection around 505 nm.

Procedure:

e SBFI-AM Loading:

[e]

Prepare a stock solution of SBFI-AM (e.g., 1 mM) in anhydrous DMSO.
Prepare a 20% (w/v) stock solution of Pluronic F-127 in DMSO.

For loading, dilute the SBFI-AM stock solution to a final concentration of 5-10 uM in HBSS.
Add an equal volume of the Pluronic F-127 stock solution to aid in dye solubilization.

Incubate cells with the SBFI-AM loading solution for 60-90 minutes at room temperature or
37°C, depending on the cell type.

Wash the cells three times with HBSS to remove extracellular dye.

Allow the cells to de-esterify the dye for at least 30 minutes in fresh HBSS before starting
the experiment.
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e Measurement of Lidocaine Effect:

o Mount the coverslip with loaded cells onto the fluorescence imaging system.

[¢]

Continuously perfuse the cells with HBSS and acquire baseline fluorescence ratio images
(F340/F380).

[¢]

Prepare desired concentrations of lidocaine in HBSS.

[¢]

Switch the perfusion to the lidocaine-containing solution.

[e]

Record the change in fluorescence ratio over time until a stable response is observed.
 In Situ Calibration:

o At the end of the experiment, perform an in situ calibration to convert fluorescence ratios
to [Na*]i.

o Prepare a series of calibration buffers with varying Na* concentrations (e.g., 0, 10, 20, 50,
100, 140 mM), keeping the total ionic strength constant by replacing NaCl with KCI or
NMDG-CI.

o Add ionophores such as gramicidin (e.g., 10 uM) and monensin (e.g., 10 uM) to the
calibration buffers to equilibrate intracellular and extracellular Na* concentrations.[5]

o Sequentially perfuse the cells with the different calibration buffers and record the steady-
state fluorescence ratio for each Na* concentration.

o At each step, record the minimum (Rmin, in 0 mM Na*) and maximum (Rmax, in high
Na*) fluorescence ratios.

o Plot the fluorescence ratio against the known Na* concentrations to generate a calibration
curve. The data can be fitted to the Grynkiewicz equation to determine the dissociation
constant (Kd) of the dye in the intracellular environment.
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Caption: Experimental workflow for measuring [Na*]i with SBFI-AM.
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Protocol 2: Measurement of [Na*]i using Sodium Green
(Non-Ratiometric)

Sodium Green is a non-ratiometric fluorescent indicator that can be excited by visible light (e.qg.,
488 nm argon-ion laser) and is suitable for use in flow cytometers and confocal microscopes.[6]
[7][8] Upon binding to Na™, its fluorescence intensity increases.

Materials:

Sodium Green tetraacetate (AM ester)

e Pluronic F-127

e Dimethyl sulfoxide (DMSO)

» Physiological buffer (e.g., HBSS)

¢ Lidocaine hydrochloride

o Gramicidin and CCCP (for calibration)
 Calibration buffers with varying Na* concentrations

o Flow cytometer or confocal microscope with appropriate excitation and emission filters (e.g.,
excitation at 488 nm, emission at 525 nm).

Procedure:

e Sodium Green Loading:

[¢]

Prepare a stock solution of Sodium Green tetraacetate (e.g., 1 mM) in DMSO.

[¢]

Dilute the stock solution to a final concentration of 5-10 uM in the desired physiological
buffer. The addition of Pluronic F-127 (0.02-0.05%) can improve dye loading.[7]

[e]

Incubate cells with the loading solution for 30-60 minutes at 37°C.[7]

o

Wash the cells three times with fresh buffer to remove extracellular dye.[8]
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e Measurement of Lidocaine Effect:

o

Resuspend cells in the physiological buffer.

[¢]

Acquire a baseline fluorescence intensity measurement using a flow cytometer or confocal

microscope.

Add the desired concentration of lidocaine to the cell suspension or perfusion medium.

[¢]

[¢]

Record the change in fluorescence intensity over time.
e In Situ Calibration:

o To calibrate the fluorescence signal, treat the cells with ionophores to equilibrate
intracellular and extracellular Na*. A combination of gramicidin and a protonophore like
CCCP is often used.[8]

o Resuspend the loaded cells in a series of calibration buffers with known Na*
concentrations.

o Measure the fluorescence intensity for each Na+ concentration to generate a calibration

curve.

o Since Sodium Green is non-ratiometric, it is crucial to carefully control for cell number and
dye loading variability. For flow cytometry, gating on a specific cell population can help
normalize the data.[7]

Concluding Remarks

The choice between SBFI and Sodium Green depends on the available instrumentation. SBFI
is preferred for quantitative imaging microscopy due to its ratiometric properties, which provide
more robust measurements. Sodium Green is a valuable alternative for systems with visible
light excitation sources, such as standard flow cytometers and confocal microscopes. Accurate
calibration is critical for both methods to obtain reliable quantitative data on intracellular sodium
concentrations. These protocols provide a framework for investigating the complex effects of
lidocaine on cellular sodium homeostasis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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